2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-9(21)16-12-6-7-14(20-19-12)23-8-13(22)18-15-17-10-4-2-3-5-11(10)24-15/h2-7H,8H2,1H3,(H,16,19,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRKDZQKBSBIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and thiazole intermediates, followed by their coupling through a thioether linkage.
Preparation of Pyridazine Intermediate: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reaction: The pyridazine and thiazole intermediates are then coupled using a thioether linkage. This can be achieved by reacting the pyridazine intermediate with a thiol derivative of the thiazole under basic conditions.
Acetylation: The final step involves acetylation of the amino group on the pyridazine ring using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridazine ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or fluorescence. It may also be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.
Difluoroboron Complexes of Aromatic Imidazole-Functionalized 2-(Benzo[d]thiazol-2-yl)Phenol: Studied for their luminescence properties and applications in organic light-emitting diodes (OLEDs).
Uniqueness
2-((6-Acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide is unique due to its combined pyridazine and thiazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine moiety, a thioether linkage, and a benzo[d]thiazole unit. Its molecular formula is CHNOS, with a molecular weight of approximately 302.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance their bioactivity. The biological activity is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Docking studies have shown promising interactions with COX-2, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs .
Anticancer Potential
Preliminary studies have indicated that benzo[d]thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have reported that similar compounds can inhibit tumor growth in various cancer cell lines.
Case Studies
- Synthesis and Docking Study : A recent study synthesized several N-(benzo[d]thiazol-2-yl)-substituted acetamides and evaluated their docking potential against COX-2. The results indicated that these compounds could effectively bind to the active site of the enzyme, supporting further investigation into their therapeutic applications .
- In Vivo Analgesic Activity : Another significant study assessed the analgesic effects of related compounds in animal models. The findings revealed that certain derivatives exhibited notable pain relief comparable to standard analgesics, highlighting their potential for clinical applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anti-inflammatory | Inhibition of COX-2 | |
| Anticancer | Induction of apoptosis |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| Variant A | Addition of methyl group | Increased potency |
| Variant B | Replacement of thioether with ether | Reduced activity |
| Variant C | Substitution at pyridazine position | Enhanced selectivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Thioether bond formation : Reaction between 6-acetamidopyridazine-3-thiol and activated acetamide intermediates under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .
- Purification : Chromatographic techniques (e.g., column chromatography) and recrystallization from ethanol/water mixtures are critical for isolating high-purity products (>95%) .
- Optimization : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for thiol:haloacetamide) are adjusted to minimize side products like disulfides .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR spectroscopy identifies key protons (e.g., acetamide NH at δ 10.2–10.5 ppm) and aromatic systems (pyridazine and benzothiazole rings) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves impurities .
- Mass analysis : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 389.0825) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Initial screening in in vitro assays reveals:
- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli via broth microdilution .
- Enzyme inhibition : IC₅₀ = 1.2 µM against COX-2 in fluorometric assays, attributed to the benzothiazole moiety’s interaction with catalytic residues .
- Cytotoxicity : Moderate activity (IC₅₀ = 25 µM) against HeLa cells via MTT assays, suggesting selectivity for further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Positive controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and SPR-based binding studies .
Q. What computational methods are effective for predicting target interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide identifies binding poses in COX-2 (PDB: 5KIR) and bacterial dihydrofolate reductase (PDB: 3FYV) .
- MD simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA = 110 Ų) and CYP3A4 metabolism, guiding lead optimization .
Q. How can structural modifications enhance pharmacokinetic properties?
- Methodological Answer :
- Solubility improvement : Introduce polar groups (e.g., -OH or -SO₃H) at the pyridazine C4 position, balancing LogP reductions (<1 unit) .
- Metabolic stability : Replace the acetamide with a sulfonamide group to resist hydrolysis, as shown in analog studies (t₁/₂ increase from 2.1 to 6.8 hours) .
- Bioisosteric replacement : Substitute benzothiazole with indole to reduce hepatotoxicity while retaining activity (IC₅₀ shift from 25 to 28 µM) .
Q. What strategies address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst optimization : Use Pd/C (5% loading) for hydrogenolysis of nitro intermediates, achieving >80% yield .
- Flow chemistry : Continuous-flow reactors reduce reaction time (from 12 hours to 30 minutes) and improve heat management .
- DoE approaches : Factorial design identifies critical parameters (e.g., solvent polarity and temperature) for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
